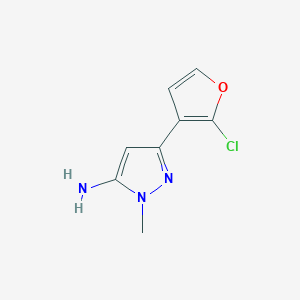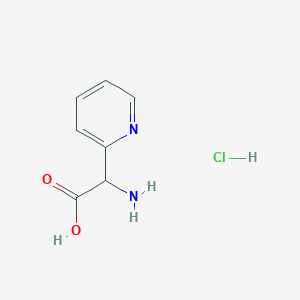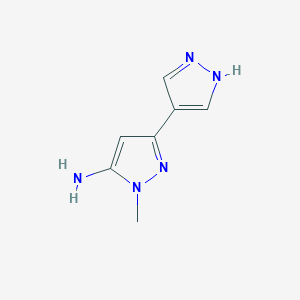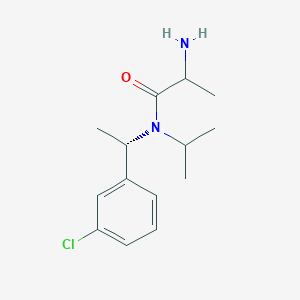
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and an isopropylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Chlorophenyl Intermediate:
Amino Group Introduction: The amino group is introduced via nucleophilic substitution or reductive amination.
Formation of the Isopropylpropanamide Moiety: This step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a bromine atom instead of chlorine.
2-Amino-N-((S)-1-(3-fluorophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a fluorine atom instead of chlorine.
2-Amino-N-((S)-1-(3-methylphenyl)ethyl)-N-isopropylpropanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C14H21ClN2O |
|---|---|
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)17(14(18)10(3)16)11(4)12-6-5-7-13(15)8-12/h5-11H,16H2,1-4H3/t10?,11-/m0/s1 |
Clave InChI |
ZPQWAPLYNZJDNE-DTIOYNMSSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)Cl)N(C(C)C)C(=O)C(C)N |
SMILES canónico |
CC(C)N(C(C)C1=CC(=CC=C1)Cl)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


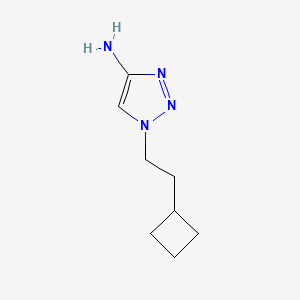
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)
![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)
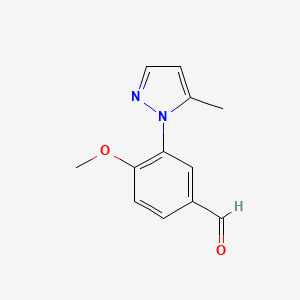
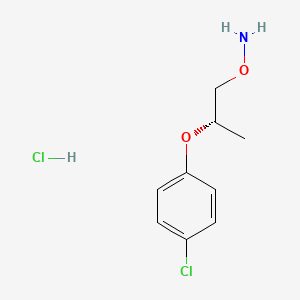
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
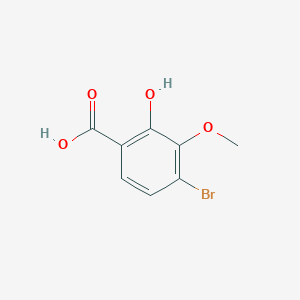
![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
